N-(3,4-dimethylphenyl)phenazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)phenazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-13-10-11-15(12-14(13)2)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFSTQJMMHGVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including N-(3,4-dimethylphenyl)phenazine-1-carboxamide, can be achieved through various methods. Common synthetic routes include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods involve specific reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the formation of the phenazine core.
Industrial Production Methods: Industrial production of phenazine derivatives often employs microbial biosynthesis due to its environmentally friendly nature and high yield. For example, Pseudomonas chlororaphis HT66 has been engineered to enhance the biosynthesis of phenazine-1-carboxamide, a closely related compound . This method involves the cultivation of the engineered bacteria under controlled conditions to produce the desired phenazine derivative.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of phenazine derivatives include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often exhibit enhanced biological activities and are used in various scientific research applications.
Scientific Research Applications
Anticancer Activity
Phenazines, including N-(3,4-dimethylphenyl)phenazine-1-carboxamide, have shown promising anticancer properties. Research indicates that derivatives of phenazine-1-carboxylic acid exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that certain phenazine derivatives demonstrated potent activity against solid tumors, suggesting their potential as lead compounds in cancer therapy . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular processes critical for cancer cell survival.
Antibacterial Properties
This compound has also been evaluated for its antibacterial efficacy. Studies have reported that phenazine derivatives possess activity against Mycobacterium tuberculosis and other drug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, making these compounds candidates for further development as antibiotics .
Fungicidal Activity
This compound has been explored for its fungicidal properties, particularly against plant pathogens such as Rhizoctonia solani. In a study, this compound demonstrated an inhibition rate of over 87% with a low effective concentration (EC50), indicating its potential as a novel fungicide in agricultural practices . The mechanism by which this compound inhibits fungal growth is still under investigation but may involve interference with fungal cellular processes.
Biocontrol Potential
Phenazines are known to play a role in the biocontrol of plant diseases due to their antimicrobial properties. The application of phenazine compounds like this compound could enhance the biological control strategies against various pathogens in crops. This is particularly relevant in sustainable agriculture where chemical pesticides are being replaced by biocontrol agents .
Synthesis and Derivatization
The synthesis of this compound can be achieved through various organic synthesis methods that prioritize step economy and yield. Research has focused on developing rapid synthetic pathways to produce diverse phenazine derivatives for biological screening . This approach not only facilitates the discovery of new compounds but also allows for the exploration of structure-activity relationships.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)phenazine-1-carboxamide involves its interaction with molecular targets and pathways within cells. Phenazine derivatives are known to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage in target organisms . This mechanism is responsible for their antimicrobial and antitumor activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Larger substituents, such as the triazoloquinazolinone moiety in CM941630 (CAS: 897615-97-3), significantly increase molecular weight (583.64 vs. 315.37), which may reduce solubility and bioavailability .
Synthetic Efficiency: The analog in achieved an 81% yield, suggesting efficient coupling reactions for phenazine-carboxamide derivatives . No yield data is available for the target compound, but structural simplicity (lack of complex linkers) may favor higher synthetic accessibility.
Physical Properties
- Melting Points : The analog in exhibits a melting point of 203–204°C, indicative of high crystallinity. The target compound’s melting point is unreported, but the absence of polar groups (e.g., methoxy or fluorophenyl) in its structure may result in a lower melting range compared to CM941630 .
- Molecular Weight Trends : Compounds with extended aromatic systems (e.g., 622811-42-1, MW: 506.56) demonstrate higher molecular weights, which correlate with reduced solubility in aqueous media .
Bioactivity Considerations
While bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Phenazine-carboxamide derivatives often exhibit DNA intercalation or enzyme inhibition. For example, triazoloquinazolinone-containing analogs (e.g., CM941630) may target kinases or nucleic acids due to their extended planar structures .
Biological Activity
N-(3,4-dimethylphenyl)phenazine-1-carboxamide (often referred to as PCN) is a synthetic compound belonging to the phenazine family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicine and agriculture. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its phenazine core structure, which is known for its ability to participate in various biochemical interactions. The presence of the 3,4-dimethylphenyl group enhances its solubility and bioactivity. The chemical formula can be represented as C_17H_16N_2O.
Antimicrobial Activity
PCN exhibits significant antimicrobial properties, particularly against fungal pathogens. Research indicates that it inhibits the growth of various fungi, including Rhizoctonia solani, a common plant pathogen. The mechanism involves disrupting the integrity of the fungal cell wall and membrane, leading to cell death. This was demonstrated in studies where PCN treatment resulted in morphological changes in fungal cells, indicative of membrane damage .
Anticancer Properties
In addition to its antifungal activity, this compound has shown promising anticancer effects. Studies have reported that PCN induces apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound triggers mitochondrial pathways leading to caspase activation and subsequent cell death. The effective concentration (EC50) for these effects was found to be significantly lower than that for normal cells, highlighting its selective toxicity towards cancerous cells .
Biochemical Pathways Affected
PCN interacts with several biochemical pathways:
- ATP-binding Cassette (ABC) Transporters : These transporters are crucial for cellular efflux mechanisms; PCN may inhibit their function, leading to increased intracellular concentrations of toxic compounds in pathogens.
- Nitrogen Metabolism : Disruption in nitrogen metabolism pathways can affect fungal growth and reproduction.
- Arachidonic Acid Pathway : This pathway is involved in inflammation; modulation by PCN may contribute to its therapeutic effects.
Research Findings and Case Studies
Recent studies have provided quantitative data on the biological activity of PCN:
| Activity | IC50 (μM) | Cell Line/Pathogen |
|---|---|---|
| Antifungal Activity | 32-40 | Rhizoctonia solani |
| Anticancer Activity | 40 | A549 (lung cancer) |
| Anticancer Activity | 32 | HeLa (cervical cancer) |
Case Study: Inhibition of R. solani
A detailed study analyzed the effects of PCN on R. solani. The compound was found to upregulate genes associated with stress responses while downregulating genes involved in cell wall synthesis. This dual action suggests a comprehensive mode of action that could be exploited for agricultural applications .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have not been extensively studied; however, preliminary data suggest good absorption and distribution profiles in biological systems. Toxicity assessments indicate that at therapeutic doses, PCN exhibits a favorable safety profile with minimal side effects observed in non-target cells.
Q & A
Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)phenazine-1-carboxamide, and what analytical techniques confirm its purity?
The synthesis typically involves reacting phenazine-1-carboxylic acid derivatives with 3,4-dimethylaniline. A common method uses phenazine-1-carbonyl chloride and 3,4-dimethylaniline in anhydrous dichloromethane, catalyzed by coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Purification via column chromatography or recrystallization is critical. Analytical validation includes:
- 1H/13C NMR spectroscopy to confirm substituent integration and structural consistency.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., observed vs. calculated mass accuracy within ±0.0001 Da) .
- Melting point analysis to assess purity (e.g., sharp melting range within 203–204°C) .
Q. What spectroscopic methods are employed to characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, CDCl3) identifies aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.2–2.4 ppm) .
- Infrared (IR) Spectroscopy : Confirms carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹).
- UV-Vis Spectroscopy : Assesses π→π* transitions in the phenazine core (λmax ~350–400 nm) .
Q. What biological activities are associated with this compound?
Phenazine derivatives exhibit antimicrobial , antitumor , and antioxidant activities. For example, structural analogs inhibit bacterial growth (e.g., Staphylococcus aureus MIC ≤ 8 µg/mL) and disrupt cancer cell viability (IC50 ~10–50 µM in HeLa cells) via intercalation or enzyme inhibition .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Optimization strategies include:
- Solvent selection : Anhydrous dichloromethane or DMF enhances coupling efficiency .
- Catalyst ratios : DMAP (10 mol%) with DCC (1.2 equiv.) reduces side reactions.
- Temperature control : Reflux at 40–50°C for 12–24 hours maximizes conversion .
- Post-reaction workup : Acid-base extraction removes unreacted starting materials.
Q. What strategies address discrepancies between computational predictions and experimental data in the structural analysis of phenazine derivatives?
- X-ray crystallography : Resolves ambiguities in bond lengths/angles (e.g., SHELXL refinement ).
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental NMR/IR data to identify conformational mismatches .
- Validation software : Tools like PLATON check for crystallographic outliers (e.g., ADDSYM in WinGX ).
Q. How do structural modifications at the phenazine core influence the compound's bioactivity?
- Electron-withdrawing groups (e.g., -NO2 at C-2) enhance DNA intercalation but reduce solubility.
- Methyl substituents (e.g., 3,4-dimethylphenyl) improve lipophilicity and membrane permeability, boosting antifungal activity .
- Carboxamide vs. ester analogs : Carboxamide derivatives show higher target specificity due to hydrogen-bonding interactions with enzymes .
Q. What experimental approaches elucidate the mechanism of action in anticancer studies?
- Cell-based assays : MTT/WST-1 tests quantify cytotoxicity; flow cytometry evaluates apoptosis (Annexin V/PI staining).
- Molecular docking : AutoDock Vina predicts binding to topoisomerase II or tubulin (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- Gene expression profiling : RNA-seq identifies pathways (e.g., p53 or MAPK) modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
